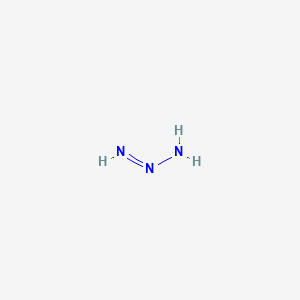

Triazene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15056-34-5 |

|---|---|

Molekularformel |

H3N3 |

Molekulargewicht |

45.044 g/mol |

IUPAC-Name |

triazene |

InChI |

InChI=1S/H3N3/c1-3-2/h(H3,1,2) |

InChI-Schlüssel |

AYNNSCRYTDRFCP-UHFFFAOYSA-N |

SMILES |

NN=N |

Kanonische SMILES |

NN=N |

Andere CAS-Nummern |

15056-34-5 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Triazene Compounds

Direct Construction of Triazine Units

The direct construction of the triazine ring is a common and efficient approach to synthesizing 1,3,5-triazine (B166579) derivatives. This typically involves the cyclotrimerization of molecules containing carbon-nitrogen multiple bonds, such as nitriles or cyanamides. researchgate.netchim.it

The cyclotrimerization of nitriles (R-C≡N) is a fundamental and widely utilized method for synthesizing symmetrically substituted 2,4,6-triazines. nasa.gov This reaction involves the head-to-tail condensation of three nitrile molecules to form the stable triazine ring. The process often requires harsh conditions, but various catalytic systems have been developed to facilitate the reaction under milder conditions. chim.it

Ionothermal synthesis utilizes ionic liquids as both the solvent and catalyst for the cyclotrimerization of nitriles. This method can lead to the formation of covalent triazine-based frameworks (CTFs) with high crystallinity and porosity. The high temperatures (often around 400°C) and the nature of the ionic liquid (e.g., zinc chloride) promote the reaction. researchgate.net While effective, this method is considered less environmentally friendly compared to newer approaches. researchgate.net The synthesis of tris-pyrazolyl-1,3,5-triazines has been achieved under solvent-free conditions using yttrium salts as catalysts, representing a cleaner alternative to traditional ionothermal methods. chim.it

Table 1: Examples of Ionothermal Synthesis of Triazines

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitriles | Zinc Chloride, 400°C | Covalent Triazine Frameworks | Moderate | researchgate.net |

| Pyrazolyl Nitriles | Yttrium Salts, Solvent-free | Tris-pyrazolyl-1,3,5-triazines | Low (ortho-substituted) | chim.it |

Superacids, such as trifluoromethanesulfonic acid (triflic acid), are potent catalysts for the trimerization of organic nitriles. google.com This method can be performed at moderate temperatures and pressures. nasa.gov The reaction proceeds by protonation of the nitrile by the superacid, which activates it for nucleophilic attack by another nitrile molecule, leading to the formation of a dimer and subsequently the trimer. researchgate.net This process is versatile, allowing for the synthesis of both alkyl- and aryl-substituted triazines. google.com The reaction is typically rapid and exothermic, necessitating careful temperature control. google.com The molar ratio of superacid to nitrile can vary, but a range of 1.2 to 10 is often preferred. google.com

Aromatic nitriles with electron-withdrawing substituents have been found to be more susceptible to trimerization under these conditions than those with electron-donating groups. nasa.gov This method has also been applied to create triazine cross-linked polyimide resins by trimerizing aromatic nitrile-terminated imide oligomers. nasa.gov

Table 2: Superacid-Catalyzed Trimerization of Nitriles

| Nitrile | Catalyst | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | p-Toluenesulfonic acid | 200-316°C | 1.38-5.52 MN/m² | - | nasa.gov |

| Aromatic Nitriles | Trifluoromethanesulfonic acid | -20 to 100°C | - | - | google.com |

| Phenothiazine & Isatin | Trifluoromethanesulfonic acid | Room Temperature | - | - | researchgate.netresearchgate.net |

The hard-template-assisted method involves using a pre-structured material to guide the synthesis of triazine-based structures, particularly covalent organic frameworks (COFs). This approach allows for greater control over the morphology and porosity of the final product. While the search results focus more on soft-templating and catalyst-driven synthesis, the principle of using a template is a known strategy in materials synthesis for creating ordered structures. nih.gov For instance, graphitic carbon nitride (g-C₃N₄), which is composed of tri-s-triazine units, can be synthesized using a supramolecular self-assembly method involving melamine (B1676169) and cyanuric acid, which act as a template for the final structure. mdpi.comacs.org

A more recent and eco-friendly approach to synthesizing covalent triazine frameworks involves the direct condensation of aromatic amides. researchgate.netkaust.edu.sa This method can be catalyzed by agents such as phosphorus pentoxide (P₂O₅). kaust.edu.sa It has been shown that the direct trimerization of amide groups into triazine rings is thermodynamically more favorable than the trimerization of nitrile groups. kaust.edu.sa This process can yield highly crystalline and porous covalent triazine frameworks. kaust.edu.sa

Another approach involves using a coupling reagent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), in combination with a tertiary amine to facilitate the condensation of a carboxylic acid and an amine to form an amide. mdpi.comnih.gov While this method focuses on amide synthesis, it highlights the utility of triazine derivatives as activating agents in condensation reactions. mdpi.comnih.gov

The condensation of amidines with aldehydes provides a pathway to 1,3,5-triazine derivatives. An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source has been shown to be an atom-efficient method for producing 2,4,6-triaryl-1,3,5-triazines. researchgate.net This reaction can be performed in the open air and produces both symmetrical and unsymmetrical triazines in moderate to good yields (52-85%). researchgate.net Another variation involves a three-component reaction of aldehydes, amidine systems, and a third component like malononitrile, catalyzed by magnesium oxide, to form pyrimidine (B1678525) derivatives, which are structurally related to triazines. researchgate.net

Polycondensation Methods

Polycondensation is a step-growth polymerization process where bifunctional or multifunctional monomers react to form larger structural units while releasing smaller molecules such as water, ammonia (B1221849), or hydrogen chloride. nih.govnih.gov This method is widely employed for the synthesis of triazene-based polymers due to its versatility in monomer selection and the ability to achieve high molecular weight polymers.

This compound-containing polymers can be synthesized via polycondensation by reacting triazine-based monomers bearing at least two reactive functional groups with suitable co-monomers. For instance, aromatic polyamides containing s-triazine rings have been synthesized through the low-temperature interfacial polycondensation of s-triazine-containing diacyl chlorides with various aromatic diamines. researchgate.net In a specific example, 2,4-bis(4-chlorocarbonylphenoxy)-6-methoxy-s-triazine was reacted with aromatic diamines like 4,4′-bis(4-aminophenoxy)diphenyl sulfone. researchgate.net Similarly, high-temperature solution polycondensation of 2-(β-naphthylamino)-4,6-bis(naphthoxy-3-carbonyl chloride)-s-triazine with different aromatic diamines has been reported to yield polyamides with good thermal stability and solubility in polar aprotic solvents. researchgate.net

Another approach involves the polycondensation of melamine, a triamine, with dialdehydes to form polyaminal networks. nih.govuitm.edu.my This catalyst-free Schiff base polycondensation yields crosslinked, mesoporous structures. For example, the reaction of melamine with terephthalaldehyde (B141574) results in a porous organic polymer (T-POP1) with a significant surface area and high thermal stability. nih.govrsc.org The properties of these polymers, such as surface area and porosity, can be tuned by the choice of the aldehyde monomer. nih.govrsc.org

The synthesis of poly(triazine imide) (PTI) is another important example of polycondensation. PTI is typically synthesized via the thermal or ionothermal condensation of precursors like dicyandiamide (B1669379) or melamine at high temperatures (around 550-600 °C). researchgate.netresearchgate.netrsc.org The reaction involves the formation of triazine rings and their subsequent linkage through imide bridges, releasing ammonia as a byproduct. nih.gov The use of salt melts, such as a eutectic mixture of LiCl and KCl, can facilitate the formation of a more crystalline PTI structure. researchgate.netrsc.org

Table 1: Examples of this compound Polymers Synthesized by Polycondensation

| This compound Monomer | Co-monomer | Catalyst/Conditions | Resulting Polymer | Key Properties | Reference(s) |

|---|---|---|---|---|---|

| 2,4-bis(4-chlorocarbonylphenoxy)-6-methoxy-s-triazine | 4,4′-bis(4-aminophenoxy)diphenyl sulfone | Interfacial polycondensation | Aromatic polyamide | - | researchgate.net |

| 2-(β-naphthylamino)-4,6-bis(naphthoxy-3-carbonyl chloride)-s-triazine | 4,4′-diaminodiphenyl sulphone | High-temperature solution polycondensation | Aromatic polyamide | Inherent viscosity: 0.88–1.16 dL/g, Good thermal stability | researchgate.net |

| Melamine | Terephthalaldehyde | DMSO, 180 °C, 72 h | Polyaminal network (T-POP1) | Surface area: 139.2 m²/g, High thermal stability | nih.govrsc.org |

| Dicyandiamide | - | LiCl/KCl eutectic melt, 873 K | Poly(triazine imide) (PTI/Li+Cl-) | Crystalline, Photocatalytically active | researchgate.netrsc.org |

| Melamine | - | Electrolysis in aqueous solution | Poly(triazine imide) (PTI) | pH-dependent solubility, High surface area | acs.org |

Annulation and Ring-Expansion Reactions

Annulation reactions are crucial for constructing complex ring systems. In triazine chemistry, these reactions often involve the formation of new rings fused to or incorporating the triazine core.

One approach involves the thermal ring-opening and subsequent annulation of specific triazine precursors. For instance, anthra[1,2-d] mdpi.comnih.goveurekaselect.comtriazine-4,7,12(3H)-trione can undergo a thermal ring-opening reaction. nih.gov In the presence of pyridines or quinoline, this process leads to the formation of complex fused heterocyclic systems like 6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione. nih.gov The proposed mechanism involves the in-situ generation of a 1-imino-2-ketene-9,10-anthracenedione intermediate, which then participates in a [4+2]-cycloaddition reaction with the pyridine (B92270) derivative. nih.gov

Domino or cascade reactions provide an efficient pathway to 1,2,4-triazine (B1199460) derivatives from simple, readily available starting materials. rsc.org These [4+2] domino annulation strategies can utilize ketones, aldehydes, alkynes, and other simple molecules to construct the triazine ring system in a one-pot process, often with moderate to high yields. rsc.org Furthermore, published data reviews the recyclization reactions of 1,3,5-triazines, where the triazine ring opens and its fragments are used to construct new heterocycles. researchgate.net The reaction of 1,3,5-triazine with amines, for example, can lead to ring opening and the formation of amidines. researchgate.net

Rhodium-catalyzed [3+2] annulation reactions represent another sophisticated method. These reactions between arylboronic acid derivatives and alkynyl triazenes lead to the synthesis of functionalized indenyl triazenes. epfl.ch The regioselectivity of these annulations is highly dependent on the substituents present on the alkyne. epfl.ch

Table 1: Annulation and Ring-Expansion Reactions for Triazine Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in triazine chemistry. These methods allow for the precise functionalization of the triazine core. researchgate.net

The Sonogashira cross-coupling reaction is frequently used to introduce alkynyl groups onto the triazine scaffold. This reaction couples terminal alkynes with halogenated triazines, such as 2-chloro-4,6-dialkoxy-1,3,5-triazines. researchgate.net A developed route for linear and V-shaped alkynyl-1,3,5-triazines starts from 2,4-dichloro-1,3,5-triazine (B113473) derivatives, employing a sequential and regioselective Sonogashira coupling. researchgate.net A copper-free palladium/1,10-phenanthroline catalyst system has shown good compatibility with various substituents. researchgate.net More recently, a method for synthesizing cross-conjugated enynones was developed via a Pd-catalyzed Sonogashira coupling using α, β-unsaturated carboxylic acid triazine esters as acylating reagents. nih.gov This reaction proceeds efficiently at 50 °C in acetonitrile (B52724) (MeCN) with just Pd(OAc)₂, notably without the need for a base or a phosphine (B1218219) ligand. nih.gov

Other palladium-catalyzed reactions like the Suzuki and Stille couplings are also employed. These are particularly useful for creating triazine derivatives for applications in materials science, such as organic solar cells. researchgate.net The N-arylation of primary alkylamines is a key C-N cross-coupling reaction, though care must be taken to select the right ligand to avoid diarylation. acs.org The development of novel ligands, such as triazolopyridinylidenes, has enabled the activation of typically inert C-Cl bonds in chloroarenes for cross-coupling reactions. chemrxiv.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Rhodium-Catalyzed C-H/N-H Activation Reactions

Rhodium catalysis offers unique pathways for this compound synthesis through C-H and N-H bond activation, enabling direct and atom-economical functionalization.

One notable application is the Rh(III)-catalyzed double C-H activation for synthesizing peptide-benzazepine conjugates from peptides and acroleins. nih.gov This methodology is characterized by its mild conditions, high chemo- and site-selectivity, and broad substrate scope. nih.gov

In the context of this compound functionalization, rhodium-catalyzed reactions provide access to complex structures. For example, Rh-catalyzed [3+2] annulation reactions of arylboronic acids with alkynyl triazenes yield indenyl triazenes. epfl.ch This process highlights the utility of metal catalysis in constructing functionalized this compound-containing molecules.

Mechanistic studies into rhodium-catalyzed nitrene transfer reactions are advancing the field. youtube.com The design of photoresponsive octahedral rhodium catalyst systems that can perform catalytic C-H amidation reactions under photochemical conditions represents a frontier in this area. youtube.com These systems utilize dioxazolones as acylnitrenoid precursors for the C-H amination process. youtube.com

Table 3: Rhodium-Catalyzed Reactions in this compound Synthesis

Sonochemical Approaches for this compound Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for synthesizing 1,3,5-triazine derivatives. This approach offers significant advantages over conventional heating and even microwave-assisted methods.

Research has demonstrated a protocol for synthesizing 1,3,5-triazine derivatives where most compounds can be obtained in over 75% yield within just 5 minutes. nih.govresearchgate.net A key benefit of this method is the use of water as the solvent, aligning with the principles of green chemistry. nih.govresearchgate.net Analysis using the DOZNT™ 2.0 tool indicated that the sonochemical method is significantly "greener" than classical heating approaches. nih.gov The technique is versatile and has been successfully applied to synthesize various 4,6-disubstituted-1,3,5-triazine hydrazone derivatives, significantly improving reaction rates and yields (up to 96%) compared to conventional reflux methods. nih.gov The ultrasonic irradiation at 40°C for 30-60 minutes drastically reduces reaction times from several hours. nih.gov

The general synthetic scheme often involves a multi-step process where the final nucleophilic substitution on the triazine core is accelerated by ultrasound. nih.gov This method has proven more versatile than microwave-assisted synthesis in some cases and is particularly effective for N-alkylation reactions. nih.gov

Table 4: Sonochemical Synthesis of Triazine Derivatives

Synthesis of Specific this compound Derivatives

Dendrimers are highly branched, well-defined macromolecules, and the 1,3,5-triazine core is a popular building block for their construction due to its synthetic versatility. nih.gov The synthesis of triazine dendrimers primarily relies on nucleophilic aromatic substitution on cyanuric chloride. nih.gov

Two main strategies are employed:

Convergent Synthesis: This method builds the dendrimer from the periphery towards the core. It is effective for producing pure materials up to the third generation. mdpi.com

The synthesis often involves reacting cyanuric chloride or its derivatives with various amine nucleophiles, such as piperazine-based compounds. nih.govacs.org The differential reactivity of amines with chlorotriazines allows for the preparation of chemically diverse dendrimers on a large scale. acs.org

Table 5: Synthetic Strategies for Triazine Dendrimers

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is used to create novel compounds with potentially enhanced properties. nih.gov Triazine-pyridine hybrids are synthesized by linking these two important heterocyclic scaffolds.

One synthetic route to such hybrids involves a "click reaction". nih.gov In a described synthesis, terminal alkynes were prepared from hydroxy derivatives of bicyclic pyridines. nih.gov The corresponding azide (B81097) component was synthesized from piperazino derivatives of pyrano[3,4-c]pyridines. nih.gov The subsequent copper-catalyzed azide-alkyne cycloaddition (a click reaction) links the two fragments via a 1,2,3-triazole unit, yielding the final hybrid molecule. nih.gov This modular approach allows for the combination of diverse pyridine and triazine-related synthons. Other strategies for creating hybrid molecules can involve linking different scaffolds, such as pyrazoline, to the triazine core through multi-step synthesis starting from chalcone (B49325) derivatives. nih.gov

Table 6: Mentioned Chemical Compounds

This compound-Pyrazole Derivatives

The synthesis of hybrid molecules incorporating both this compound and pyrazole (B372694) moieties has been an area of significant chemical research. These derivatives are often constructed by reacting s-triazinyl hydrazine (B178648) precursors with β-dicarbonyl compounds. A common and efficient method involves the reaction of various mono- and dihydrazinyl-s-triazine derivatives with acetylacetone. researchgate.net This reaction is typically conducted in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like dimethylformamide (DMF), leading to the formation of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives in high yields. researchgate.net

Another established synthetic route involves the condensation of 2-hydrazinyl-4,6-disubstituted-s-triazine with β-dicarbonyl compounds like ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione, or 1,3-cyclohexanedione. researchgate.net This reaction can be performed using N,N-dimethylformamide dimethylacetal (DMF-DMA) followed by the addition of the triazinyl hydrazine in either an ethanol-acetic acid mixture or neat acetic acid, providing an efficient one-pot procedure with short reaction times and high yields. researchgate.netresearchgate.net The choice of reaction conditions, such as using perchloric acid (HClO4) as a catalyst, has been shown to improve yields compared to the DMF/TEA system. researchgate.net

The structural characterization of these compounds is typically achieved through spectroscopic methods like NMR, MS, and IR, with X-ray single crystal diffraction being used for definitive structure elucidation of representative compounds. researchgate.net Research has also employed computational methods like Density Functional Theory (DFT) to optimize the molecular structures. researchgate.net

From a research perspective, these this compound-pyrazole hybrids are of interest for their potential biological activities. For instance, certain 1,3,5-triazine-based pyrazole derivatives have been investigated as potential antitumor agents. rsc.org Studies have shown that some of these compounds exhibit promising antiproliferative activity against various cancer cell lines, including HCT-116, MCF-7, and HepG2, by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways. researchgate.netrsc.org

A selection of synthesized this compound-pyrazole derivatives includes:

4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine researchgate.net

N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine researchgate.net

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine mdpi.com

N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine mdpi.com

This compound-Hydrazone Derivatives

This compound-hydrazone derivatives represent a significant class of hybrid molecules, synthesized by combining the structural features of both triazine and hydrazone moieties. A primary and straightforward synthetic pathway involves the condensation reaction between a 6-hydrazino-2,4-disubstituted-s-triazine and a substituted benzaldehyde (B42025) derivative. nih.govnih.gov This method allows for the creation of a diverse library of compounds by varying the substituents on both the triazine core and the benzaldehyde. nih.gov

An alternative synthesis begins with commercially available benzil (B1666583) and thiosemicarbazide. mdpi.com The process involves a three-step reaction: first, the condensation of benzil with thiosemicarbazide, followed by a second condensation with hydrazine hydrate (B1144303) to form the triazine ring. The resulting hydrazine intermediate is then reacted with various aldehydes to yield the final this compound-hydrazone products. mdpi.com The structures of these synthesized compounds are routinely confirmed using spectroscopic techniques such as FT-IR, UV-Vis, and NMR (¹H and ¹³C), with single-crystal X-ray diffraction providing unequivocal structural proof. mdpi.com

Research into this compound-hydrazone derivatives has largely focused on their antiproliferative properties. nih.govnih.gov Numerous synthesized compounds have been evaluated against human cancer cell lines, such as breast cancer (MCF-7) and colon carcinoma (HCT-116). nih.govresearchgate.net These studies have revealed that the biological activity is significantly influenced by the nature of the substituents on both the s-triazine core and the benzylidene moiety. nih.gov For example, compounds featuring dimorpholino groups on the s-triazine ring showed more potent activity in MCF-7 cells, while those with two piperidine (B6355638) rings were more effective against HCT-116 cells. nih.govnih.gov One particular compound, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, demonstrated notable antiproliferative activity against both cell lines. nih.govresearchgate.net

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 | 1.0 |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | HCT-116 | 0.98 |

This compound-Quinazolinone Hybrids

The development of hybrid molecules that incorporate both the triazine and quinazolinone scaffolds is a strategy aimed at creating novel compounds with potentially enhanced biological activities. nih.gov The synthesis of these hybrids typically involves combining key intermediates derived from each heterocyclic system. The quinazolinone core itself is often synthesized from anthranilic acid precursors. mui.ac.irnih.gov A common method is the Niementowski synthesis or variations thereof, which involves the condensation of anthranilic acid with other reagents. nih.govmui.ac.ir

For the creation of this compound-quinazolinone hybrids, a synthetic approach can involve the sequential reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amine-containing quinazolinone intermediates. researchgate.net The stepwise nucleophilic substitution on the triazine ring allows for the controlled introduction of the quinazolinone moiety. nih.gov Another strategy involves preparing a quinazolinone derivative with a suitable functional group that can then be linked to a triazine unit. mdpi.com For example, an N-allylquinazolinone can be synthesized and subsequently used in reactions to attach other heterocyclic systems. mdpi.com

Research findings indicate that the hybridization of quinazolinone with other pharmacologically active backbones, like triazine, can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies on a series of quinazolinone hybrids revealed that derivatives incorporating a triazine ring exhibited more potent activity compared to those with triazole or sulfone moieties. nih.gov Specifically, the nature of the substituent at the 4th position of the triazine ring was found to be crucial, with phenyl substituents showing particular promise. nih.gov For instance, certain triazine-bearing quinazolinone hybrids have demonstrated high cytotoxic activity against HEP-G2 and HCT116 cell lines. nih.gov

This compound-Triazolopyrimidine Hybrids

This compound-triazolopyrimidine hybrids are complex heterocyclic structures designed by merging the triazine and triazolopyrimidine pharmacophores. The synthesis of the triazolopyrimidine core, a fused bicyclic heterocycle, can be achieved through various methods, often starting from aminotriazole precursors. researchgate.net One common approach is the condensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their equivalents. researchgate.net

The construction of this compound-triazolopyrimidine hybrids involves linking these two heterocyclic systems. This can be accomplished by designing a synthetic pathway where a triazolopyrimidine derivative bearing a reactive functional group (like an amine or hydrazine) is coupled with a reactive triazine species, or vice versa. ovid.com For example, a piperazine (B1678402) linker has been used to connect the two pharmacophoric moieties, a strategy that allows for modulation of the molecule's spatial orientation and interaction with biological targets. ovid.com

Research on these hybrids has explored their potential as multi-target-directed ligands. Studies have identified triazine-triazolopyrimidine hybrids as potential agents for Alzheimer's disease. ovid.com The triazolopyrimidine scaffold has been reported to interact with key residues in the active site of the acetylcholinesterase (AChE) enzyme, and the hybridization with triazine is intended to enhance this inhibitory effect. ovid.com Furthermore, other novel series of triazolopyrimidine compounds, while not explicitly linked to a this compound in the initial report, have been synthesized and evaluated for their anticancer efficacy against cell lines such as HCT116, HeLa, and MCF-7, demonstrating the broad therapeutic potential of the triazolopyrimidine scaffold. rsc.org

This compound-Benzimidazole Analogs

The synthesis of this compound-benzimidazole analogs involves the chemical linkage of the 1,3,5-triazine (s-triazine) ring with a benzimidazole (B57391) moiety. rsc.org One synthetic approach involves a microwave-assisted organic synthesis (MAOS) technique, which offers an eco-friendly method with rapid reaction times and high yields. nih.govacs.org This method can start from a key intermediate like 2-phenylacetyl isothiocyanate. nih.govacs.org The s-triazine core, with its three reactive sites, provides a versatile template for creating these hybrid structures. nih.gov The synthesis can be designed to replace a benzimidazole scaffold with a bio-isosteric s-triazine nucleus to explore the impact on biological activity. acs.org

Another synthetic route focuses on creating triazine-benzimidazole conjugates by reacting substituted triazine and benzimidazole precursors. rsc.org For instance, benzimidazole-based thiosemicarbazides can be prepared by reacting 1H-benzimidazole-2-thiol with methyl (4-bromomethyl) benzoate, followed by treatment with hydrazine hydrate and then various isothiocyanates. nih.gov These intermediates can then be further elaborated to incorporate the triazine ring.

Research on these analogs has investigated their potential as anticancer agents and their ability to interact with DNA. rsc.orgnih.gov Spectroscopic and viscometric studies on certain triazine-benzimidazole analogs have shown that they interact with calf thymus DNA (ct-DNA), likely through groove binding rather than intercalation. rsc.org Furthermore, several derivatives have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), including both its wild-type (EGFRWT) and mutated (EGFRT790M) forms. nih.govacs.org Some of these compounds exhibited selective cytotoxic activity against cancer cell lines like MCF-7 (breast) and A-549 (lung). nih.gov

Reaction Mechanisms and Chemical Behavior of Triazenes

Inverse Electron-Demand Diels–Alder (IEDDA) Cycloaddition Reactions

Triazines, particularly 1,2,4-triazines and 1,2,3-triazines, are known to participate as cyclic aza-dienes in inverse electron-demand Diels–Alder (IEDDA) cycloaddition reactions. wm.eduwikipedia.orgacs.orgnih.govsigmaaldrich.comnih.govresearchgate.netorganic-chemistry.orgresearchgate.netrsc.org This reaction pathway is a powerful method for the synthesis of various N-heterocycles. acs.orgnih.gov The IEDDA reaction involves the cycloaddition of an electron-deficient triazine (the diene) with an electron-rich dienophile (such as alkenes or alkynes). wm.eduwikipedia.orgsigmaaldrich.comrsc.org The reaction typically forms a bicyclic intermediate, which often extrudes a molecule of nitrogen gas (N₂) to yield a new aromatic ring. wikipedia.org

The reactivity of triazines in IEDDA reactions can be influenced by substituents. Electron-withdrawing groups on the triazine ring can enhance reactivity. sigmaaldrich.com Studies have shown that 1,2,3-triazine (B1214393) 1-oxides are particularly effective substrates for IEDDA reactions, undergoing clean nucleophilic addition with various compounds. organic-chemistry.orgacs.org

While 1,2,4,5-tetrazines are generally more reactive in IEDDA reactions, 1,2,4-triazines have also been explored as bioorthogonal reagents, although their reaction rates are typically lower than those of tetrazines. researchgate.netrsc.org Subtle steric modifications to the triazine core can also alter the reactivity with strained alkynes. researchgate.net

Formation of N-Heterocycles (e.g., Pyridines, Pyridazines, Pyrimidines)

A significant application of the IEDDA reaction of triazines is the synthesis of a variety of N-heterocyclic compounds. wm.eduacs.orgnih.gov

Pyridines: 1,2,4-triazines can react with alkynes or masked alkynes (like norbornadiene) to form pyridine (B92270) rings. wikipedia.org Synthetic methodologies using 1,2,4-triazine (B1199460) IEDDA reactions have enabled access to substituted pyridine scaffolds. wm.edu 1,2,3-triazine 1-oxides reacting with β-ketocarbonyl compounds and related nitrile derivatives can also form polysubstituted pyridines. organic-chemistry.orgacs.org

Pyridazines: IEDDA reactions of 1,2,4,5-tetrazines with dienophiles can lead to the formation of pyridazines after extrusion of nitrogen and potential oxidation or isomerization. rsc.org While the search results primarily highlight tetrazines for pyridazine (B1198779) formation via this mechanism, triazines are mentioned in the context of accessing a wide scope of heterocycles including pyridazines through IEDDA reactions. acs.orgnih.gov

Pyrimidines: 1,2,3-triazine 1-oxides undergo nucleophilic addition with amidines to form pyrimidines in high yield. organic-chemistry.orgacs.org 1,2,4-triazines are also listed among the heterocycles that can be accessed via triazine IEDDA reactions, including pyrimidines. acs.orgnih.gov

The regioselectivity of the cycloaddition can depend on the frontier molecular orbitals (FMOs) of the aza-diene and the nature of the substituents on the triazine and dienophile. wm.edursc.org

C-N Bond Cleavage in Triazene Complexes

Triazenes and triazine derivatives can undergo C-N bond cleavage, particularly when coordinated to metal centers. This phenomenon has been observed in the context of metal complexes, such as those involving copper. nih.govscilit.com For instance, in the synthesis of copper complexes with triazine-pyrazole derivatives as ligands, an in situ reaction involving C-N bond cleavage was found to occur, likely catalyzed by the copper ions, leading to the generation of new organic species. nih.gov

The cleavage of C-N bonds is a key issue in organic chemistry, and while often difficult due to high bond dissociation energies, it can be achieved by activating the C-N bond. aimspress.comaimspress.com Triazenes, among other functional groups like amides and diazo salts, can be formed from amines as a strategy to activate the C-N bond for subsequent cleavage and the formation of new bonds. aimspress.comaimspress.com

While some studies focus on the cleavage of C-N bonds in triazacyclohexane derivatives by metal salts like copper(I) bromide scilit.com, others explore the cleavage of unactivated aromatic C-N bonds on late-transition-metal centers, although the direct role of the this compound moiety in facilitating this specific cleavage in the latter context is not explicitly detailed in the provided snippets researchgate.net.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) mechanisms are relevant to the photophysical properties of molecules containing triazine moieties, particularly in donor-acceptor systems. mdpi.comrsc.orgnih.govresearchgate.net In such molecules, a triazine unit can act as an electron-accepting component. mdpi.com Upon photoexcitation, an electron transfer occurs from a donor group to the acceptor triazine unit. rsc.orgnih.gov This charge transfer can be accompanied by conformational changes, such as twisting around single bonds linking the donor and acceptor units, leading to a twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net

The ICT process is often responsible for solvatochromic effects, where the fluorescence emission of the molecule changes with solvent polarity. nih.gov Increasing solvent polarity can lead to a larger Stokes shift, attributed to the stabilization of the ICT state by the polar solvent. nih.gov Quantum-chemical calculations and changes in dipole moment can provide insights into the degree of ICT in these molecules. nih.gov Triazine-modified fluorescent probes have been developed that utilize ICT mechanisms for the detection of specific chemical species, such as fluoride (B91410) ions, where changes in the electronic structure upon binding affect the charge transfer and result in a visible color change or fluorescence shift. mdpi.com

Rotamer Exchange and Internal Rotation Barriers

Triazines with exocyclic substituents, particularly amine groups, can exhibit hindered internal rotation around the C-N bond connecting the ring to the substituent. researchgate.netdur.ac.ukcdnsciencepub.comresearchgate.netnih.gov This hindered rotation leads to the existence of different rotational isomers or rotamers. dur.ac.ukresearchgate.net The exchange between these rotamers can be observed and studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, which allows for the determination of activation parameters such as enthalpy and entropy of activation for the rotation process. researchgate.netdur.ac.ukcdnsciencepub.com

The barrier to internal rotation is influenced by several factors, including the nature and size of the substituents on both the triazine ring and the exocyclic nitrogen, as well as the hybridization state of the exocyclic nitrogen. researchgate.netcdnsciencepub.comresearchgate.net For amine substituents, the interaction of the nitrogen's lone pair with the triazine's π-electron system can increase the double bond character of the C-N bond, thus hindering rotation. researchgate.net The protonation state of amine-substituted triazines can also impact the rotational barrier, with protonation generally leading to an increase in the barrier height. nih.gov Solvent polarity has also been shown to affect the rotational barriers in protonated triazines, with higher barriers observed in less polar solvents. nih.gov

Studies have reported free energies of activation for rotation around the triazine-N bond in amine-substituted s-triazines ranging from 15.1 to 17.7 kcal/mol for neutral species, increasing to 17.5–19.3 kcal/mol upon protonation. nih.gov These barriers are notably higher than those observed for rotation around the aryl-N bond in analogous aniline (B41778) derivatives. nih.gov

Table 1: Reported Activation Parameters for Internal Rotation in Substituted Triazines

| Compound Type | Method | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kcal/mol) | Conditions | Source |

| Triazinylamino azo dyes | NMR | 76 ± 8 | 52 ± 27 | - | CD₃OD solution, below ambient T | dur.ac.uk |

| Triazinylamino azo dyes | NMR | 76 ± 4 | 55 ± 15 | - | CD₃OD solution, below ambient T | dur.ac.uk |

| Substituted phenyl-triazine | NMR | ~60 | - | - | 298 K | researchgate.net |

| Triazine with three butyl substituents | NMR | ~55 | - | - | 270 K | researchgate.net |

| 2,4,6-trisubstituted 1,3,5-triazines (NHAlk or NAlk₂ groups) | ¹H NMR | - | - | 59–77 (kJ/mol) | Temperature dependent | researchgate.net |

| Amine-substituted s-triazines (neutral) | VT ¹³C NMR | - | - | 15.1–17.7 | CDCl₃, C₂D₂Cl₄ | nih.gov |

| Amine-substituted s-triazines (protonated) | VT ¹H NMR | - | - | 17.5–19.3 | Various solvents | nih.gov |

Note: Some values are approximate or converted for comparison.

Polymerization and Crosslinking Reactions

Triazine structures are utilized in the synthesis of polymers and in crosslinking reactions to create materials with specific properties, such as enhanced thermal stability and mechanical strength. google.comresearchgate.nettrea.com Triazine derivatives can serve as monomers for polymerization or as crosslinking agents to form network structures. trea.comrsc.org

One approach involves the synthesis of triazine-based crosslinked polymers through reactions like the polymeric reaction of trisglycidylisocyanurate and melamine (B1676169). researchgate.net These polymers can act as charring agents and flame retardants, with the triazine structure contributing to thermal stability and the formation of a protective char layer upon heating. researchgate.net

Triazine crosslinking activators, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are used to crosslink carboxylated polymers. google.comgoogle.com This process involves activating the carboxyl groups of the polymer, which then react with amine compounds (diamines or polyamines) to form stable amide bonds, resulting in polymer crosslinking. google.comgoogle.com This method can be carried out in aqueous environments and is used to prepare crosslinked carboxylated polymers with improved properties, such as enhanced absorbency. google.com

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers where triazine units are key building blocks, forming a rigid, highly crosslinked network structure. rsc.orgfrontiersin.org CTFs are typically synthesized under ionothermal conditions and exhibit high porosity and surface area, making them suitable for applications like gas adsorption and energy storage. frontiersin.org The crosslinking density and network structure in triazine-based polymers can be controlled by the choice of monomers and reaction conditions. trea.com

Functionalization Strategies

Triazines and this compound groups can be incorporated into molecules and materials through various functionalization strategies, enabling the tuning of their properties and the creation of new functionalities. frontiersin.orgepfl.chresearchgate.netnih.govrsc.org

Aryl triazenes (Ar-N=N-NR'R'') have been known for a long time and their chemistry is well-established. epfl.ch More recently, the chemistry of vinyl and alkynyl triazenes has emerged as a field of interest. epfl.chresearchgate.net Alkynyl triazenes, due to the electron-donating nature of the triazenyl group, exhibit reactivity similar to ynamides and can undergo various reactions at the triple bond, including cycloadditions and reactions with acids. epfl.chresearchgate.net Vinyl triazenes can be used in electrophilic vinylation reactions. epfl.ch These vinyl and alkynyl triazenes serve as versatile reagents in organic synthesis. researchgate.net

Triazenes can also be utilized in functionalization reactions through the generation of reactive intermediates. For example, the reduction of aryl triazenes under acidic conditions can generate aryl radicals, which can then participate in subsequent reactions like hydrogen atom transfer. nih.govsnnu.edu.cn

In the context of porous materials, functionalized covalent triazine frameworks (CTFs) are synthesized by incorporating functional building blocks during the polymerization process. frontiersin.org This bottom-up strategy allows for the introduction of specific functional groups, such as amide groups, into the CTF structure. frontiersin.org These functionalized CTFs exhibit enhanced properties, for instance, improved adsorption capabilities for polysulfides in lithium-sulfur batteries due to both physical confinement within the pores and chemical interaction with the introduced functionalities. frontiersin.org

Triazenes have also been employed in solid-phase synthesis strategies for the preparation of functionalized heterocycles, where this compound-containing resins can serve as precursors for the generation of diazonium salts. rsc.org

Redox Properties of this compound Complexes

This compound ligands and their metal complexes exhibit diverse and interesting redox behavior, which is crucial for their applications in various fields, including catalysis, materials science, and potentially in biological systems. The electrochemical properties of this compound complexes are often investigated using techniques like cyclic voltammetry, which provides insights into their oxidation and reduction processes, reversibility, and the influence of the metal center and ligand substituents.

Triazenes themselves can undergo irreversible cathodic reduction and oxidation processes. For instance, substituted phenylalkyltriazenes have been shown to be irreversibly reduced at potentials ranging from -1.5 to -2.7 V vs. saturated calomel (B162337) electrode (SCE) and oxidized from 0.8 to 1.7 V vs. SCE. The specific potentials are influenced by the nature of the substituents on the this compound moiety. Electron-withdrawing groups tend to shift reduction potentials to less negative values, while certain substituents like hydroxyl groups can make the first oxidation peak potentials less positive. rsc.orgrsc.org The electrochemical reactions of free triazenes can lead to fragmentation products, including radical species. rsc.orgrsc.org

When triazenes coordinate with metal ions, their redox behavior is significantly modified. The metal center can introduce new redox events, and the coordination can also alter the redox potentials and pathways of the this compound ligand.

Studies on platinum complexes with triazenido ligands have shown that the coordination can decrease the potential of the first oxidation peak compared to the free this compound ligands. rsc.org In some cases, platinum(IV) complexes with triazenido ligands exhibit reduction peaks that may correspond to the reduction of the platinum center followed by the reduction of the released ligand. rsc.org

Rhodium complexes with 1,3-diaryltriazenide ligands, such as tris(diaryltriazenide) complexes of rhodium(III), demonstrate both metal-centered and ligand-centered redox processes. Cyclic voltammetry of these complexes reveals a Rh(III)-Rh(IV) oxidation within 0.84-1.67 V vs. SCE, followed by oxidation of the coordinated this compound ligand (except for nitro-substituted complexes). An irreversible reduction of the coordinated this compound is also observed at potentials below -1.03 V vs. SCE for these complexes. ias.ac.in

Copper, nickel, and zinc complexes of ligands based on a triazine ring substituted with a hydrazine (B178648) group and pyrazolone (B3327878) have been evaluated electrochemically. An irreversible redox activity was observed with the copper(II) complex, while the ligand alone and the zinc(II) and nickel(II) complexes showed no redox activity. rsc.org The lack of redox response for the zinc(II) complex is consistent with the expected redox inertness of diamagnetic Zn(II) systems. rsc.org Electrochemical studies on copper(II) complexes with a Schiff base containing a 1,3,5-triazine (B166579) moiety have indicated a reversible Cu(II)/Cu(I) redox system. derpharmachemica.com

Transition metal complexes based on tridentate ligands with a 2-aryl-4,6-bis(2-pyridyl)-s-triazine motif exhibit redox behavior localized on both the metal ion and the ligand. Ruthenium(II) complexes with these ligands show one oxidation process centered on the metal ion and several reduction processes centered on the ligand orbitals. nih.govcdnsciencepub.com

Complexes formed from triazine-based ligands can also display redox activity related to the specific substituents on the triazine ring. For instance, a tris(phosphonate)-1,3,5-triazine ligand shows a reversible reduction wave, indicating its electron-acceptor character and the formation of a stable radical anion where the unpaired electron is delocalized mainly on the triazine core. unige.ch

Studies on transition metal complexes with a 1-triazolyl-3-benzimidazolylthis compound ligand have shown varied electrochemical behavior depending on the metal center and the resulting complex structure (mononuclear, dinuclear, or trinuclear). rsc.orgrsc.org Cyclic voltammograms of cobalt(II), copper(II), and cadmium(II) complexes with this ligand exhibit redox peaks attributed to the metal centers (Co(III)/Co(II), Cu(II)/Cu(I), and Cd(II)/Cd(I)). These were generally found to be irreversible one-electron redox couples. rsc.org

The redox properties of triazine-based compounds and their complexes can also be influenced by their environment, such as adsorption on surfaces. Computational studies on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) adsorbed on a silica (B1680970) surface suggest that adsorbed triazines may have a lower ability to undergo redox transformations compared to their hydrated counterparts. dnu.dp.uaresearchgate.net

The integration of redox-active units, such as ferrocene, into triazine-based ligands leads to complexes with interesting electrochemical properties. Coinage metal complexes (Cu, Ag, Au) with a tris(ferrocenyl)triazine backbone exhibit complex electrochemical behavior, and the triazine core can participate in cation-π interactions with the metal center, influencing the redox properties. researchgate.net

In some supramolecular complexes involving triazine units, the redox behavior of different components can be relatively independent. For example, in hydrogen-bonded complexes containing triphenylamine (B166846) and triazine units, cyclic voltammetry measurements are consistent with the electron-donor character of the triphenylamine units and the electron-acceptor character of the triazine units, with seemingly independent redox processes for each unit. csic.es

Here is a summary of some reported redox potentials for selected triazenes and their complexes:

| Compound Type | Metal Ion | Redox Process | Potential (vs. SCE) | Reversibility | Reference |

| Substituted Phenylalkyltriazenes | N/A | Reduction | -1.5 to -2.7 V | Irreversible | rsc.orgrsc.org |

| Substituted Phenylalkyltriazenes | N/A | Oxidation | 0.8 to 1.7 V | Irreversible | rsc.orgrsc.org |

| Platinum complexes with Triazenido ligands | Pt | First Oxidation Peak | Decreased vs. Free Ligand | - | rsc.org |

| Platinum complexes with Triazenido ligands | Pt(IV) | Reduction | -2.1 to -2.7 V | Irreversible | rsc.org |

| Tris(1,3-diaryltriazenide) Rhodium(III) complexes | Rh(III) | Rh(III)-Rh(IV) Oxidation | 0.84-1.67 V | - | ias.ac.in |

| Tris(1,3-diaryltriazenide) Rhodium(III) complexes | Rh(III) | Ligand Reduction | < -1.03 V | Irreversible | ias.ac.in |

| Triazine-Pyrazolone Copper(II) complex | Cu(II) | Redox Activity | - | Irreversible | rsc.org |

| Schiff base Triazine Copper(II) complex | Cu(II) | Cu(II)/Cu(I) | - | Reversible | derpharmachemica.com |

| Tris(phosphonate)-1,3,5-triazine ligand | N/A | Reduction | -1.05 V (vs. Ag/AgCl) | Reversible | unige.ch |

| 1-triazolyl-3-benzimidazolylthis compound Cobalt complex | Co | Co(III)/Co(II) | - | Irreversible | rsc.org |

| 1-triazolyl-3-benzimidazolylthis compound Copper complex | Cu | Cu(II)/Cu(I) | - | Irreversible | rsc.org |

| 1-triazolyl-3-benzimidazolylthis compound Cadmium complex | Cd | Cd(II)/Cd(I) | - | Irreversible | rsc.org |

| Compound Type | Metal Ion | Redox Process | Potential (V vs. SCE) | Reversibility |

|---|---|---|---|---|

| Substituted Phenylalkyltriazenes | N/A | Reduction | -1.5 to -2.7 | Irreversible |

| Substituted Phenylalkyltriazenes | N/A | Oxidation | 0.8 to 1.7 | Irreversible |

| Platinum complexes with Triazenido ligands | Pt | First Oxidation Peak | Decreased vs. Free Ligand | - |

| Platinum complexes with Triazenido ligands | Pt(IV) | Reduction | -2.1 to -2.7 | Irreversible |

| Tris(1,3-diaryltriazenide) Rhodium(III) complexes | Rh(III) | Rh(III)-Rh(IV) Oxidation | 0.84-1.67 | - |

| Tris(1,3-diaryltriazenide) Rhodium(III) complexes | Rh(III) | Ligand Reduction | < -1.03 | Irreversible |

| Triazine-Pyrazolone Copper(II) complex | Cu(II) | Redox Activity | - | Irreversible |

| Schiff base Triazine Copper(II) complex | Cu(II) | Cu(II)/Cu(I) | - | Reversible |

| Tris(phosphonate)-1,3,5-triazine ligand | N/A | Reduction | -1.05 (vs. Ag/AgCl) | Reversible |

| 1-triazolyl-3-benzimidazolylthis compound Cobalt complex | Co | Co(III)/Co(II) | - | Irreversible |

| 1-triazolyl-3-benzimidazolylthis compound Copper complex | Cu | Cu(II)/Cu(I) | - | Irreversible |

| 1-triazolyl-3-benzimidazolylthis compound Cadmium complex | Cd | Cd(II)/Cd(I) | - | Irreversible |

Note: Potentials are reported vs. SCE unless otherwise specified. The reversibility is indicated as reported in the source; "Irreversible" typically means no corresponding peak was observed on the reverse scan in cyclic voltammetry due to fast follow-up reactions.

Detailed Research Findings

Detailed research using techniques like cyclic voltammetry and EPR spectroscopy has provided deeper insights into the redox-initiated processes in triazenes and their complexes. For example, in the electrochemical oxidation of 1,3-diphenylthis compound, the formation of a this compound cation radical intermediate has been proposed. rsc.org The coordination of triazenes to metal centers, such as platinum, can significantly alter their decomposition pathways under redox conditions. rsc.orgrsc.org

Studies on ruthenium complexes with triazine-based ligands have shown that the incorporation of the triazine ring can influence the electronic properties and potentially the energy levels of charge-transfer states, which are relevant to their photophysical and electrochemical behavior. nih.gov

The electron-acceptor character of triazine derivatives is a recurring theme, and the extent of this character can be tuned by substituents. unige.ch This property is particularly relevant in the context of developing new materials for applications like organic electronics or photocatalysis, where controlled electron transfer is crucial.

The study of redox properties of this compound complexes is an active area of research, contributing to the fundamental understanding of their chemical behavior and paving the way for the design of new compounds with tailored electrochemical characteristics for specific applications.

Theoretical and Computational Studies of Triazenes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. It has been a valuable tool in the investigation of various triazene compounds. nih.govchem960.comnih.govuni.lunih.govnih.govrna-society.org DFT calculations can provide insights into molecular structures, electronic distributions, and reactivity. nih.govnih.govrna-society.org

Geometry Optimization

Geometry optimization is a fundamental step in DFT calculations, aiming to find the most stable molecular structure by minimizing its energy. rna-society.org For triazenes, DFT has been employed to optimize the ground state geometries of various derivatives. nih.gov For instance, the ground state geometries of (E)-1,3,3-triphenylthis compound, (E)-3,3-diisopropyl-1-phenylthis compound, and (E)-(4-chlorophenyl)-3-cyclopentylthis compound were optimized using the B3LYP functional and the 6-31G(d,p) basis set. nih.gov Optimized molecular structures for 1,2,4-triazine (B1199460) derivatives were obtained using the DFT/B3LYP/6-31G (d, p) method. nih.gov The accuracy of calculated geometry optimization can be supported by comparison with experimental data, such as those obtained from X-ray single crystal analysis.

Electronic Structure Analysis (HOMO-LUMO Gaps, Electronegativity)

Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. rna-society.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator; a smaller gap generally suggests higher chemical reactivity, while a larger gap indicates greater stability. nih.gov DFT calculations are used to determine the energies of HOMO and LUMO. nih.govrna-society.org

For example, studies on triazine derivatives have shown that HOMO regions can be distributed on the triazine ring, phenyl ring, and nitrogen and oxygen atoms. chem960.com The calculated maximum absorption wavelengths in the UV-Vis spectrum of some triazenes correspond to electronic transitions from the HOMO to the LUMO. nih.gov The energy values of HOMO and LUMO and their gap have been calculated for specific triazine derivatives using DFT methods like B3LYP with various basis sets. nih.gov

Electronegativity, another important electronic property, can also be determined from DFT calculations, often related to the chemical potential. chem960.comnih.gov

Here is a table presenting sample HOMO and LUMO energy values and the resulting energy gaps for some studied compounds (note: these examples are from studies on triazine derivatives, illustrating the type of data obtained from DFT for related nitrogen-containing heterocycles):

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Source |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine (1A) | 6.2967 | 1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | nih.gov |

| BDTTB (1,2,4-triazine derivative) | -5.776 | -2.247 | 3.529 | DFT/B3LYP/6-31G(d,p) | nih.gov |

| BDTTMB (1,2,4-triazine derivative) | -6.027 | -2.062 | 3.965 | DFT/B3LYP/6-31G(d,p) | nih.gov |

| BDTTMP (1,2,4-triazine derivative) | -6.183 | -2.262 | 3.921 | DFT/B3LYP/6-31G(d,p) | nih.gov |

Chemical Hardness and Softness

Chemical hardness (η) and softness (σ) are conceptual DFT descriptors that relate to a molecule's resistance to deformation of its electron cloud. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. nih.gov These parameters can be calculated from the ionization potential and electron affinity, which are related to the HOMO and LUMO energies. chem960.comnih.gov Studies on triazine derivatives have used these descriptors to understand reactivity and stability. chem960.comnih.govuni.lu For example, the chemical hardness of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine was calculated to be 2.2435 eV. nih.gov

Molecular Surface and Volume Calculations

While direct mentions of molecular surface and volume calculations specifically for acyclic triazenes in the provided results are limited, related computational approaches are used for molecular systems, including the calculation of volumes based on electron density isosurfaces. This method can be employed in predicting properties like crystal density. Although this example pertains to crystal densities and uses electron density isosurfaces of constituent molecules (not explicitly triazenes in the provided snippets), it illustrates a computational approach relevant to determining molecular dimensions and properties.

Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and predict their electronic absorption and emission spectra. For triazenes and their derivatives, TD-DFT calculations have been performed to investigate their optical properties and simulate UV-Vis absorption spectra. nih.govnih.gov

TD-DFT calculations can predict electrochemical potentials and electronic absorption spectra. nih.gov For instance, TD-DFT calculations were performed for the first 50 singlet-singlet excited states of certain 1-aryltriazenes using the Gaussian 09 package. nih.gov The simulated theoretical absorption spectra of neutral and oxidized molecules can be obtained through TD-DFT. nih.gov Studies on 1,2,4-triazine derivatives have utilized TD-DFT to study optoelectronic properties and absorption spectra. nih.gov The calculated absorption wavelengths and excitation energies are compared with experimental UV spectra to validate the theoretical models. nih.gov

Quantum Mechanical Predictions

Quantum mechanical methods are used to predict various properties of triazenes and related compounds beyond electronic structure and spectra. These predictions can include the determination of stable conformations, crystal structures, and energetic properties. rna-society.org

For example, quantum mechanics, specifically using DFT, has been applied to predict the most stable conformations and optimal crystal packing of energetic materials based on the triazine ring, such as 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N). These studies involve predicting crystal structures and calculating properties like density and heats of reaction.

Quantum chemical continuum solvation models, a type of quantum mechanical method, have also been used to predict properties like Henry's law constants for triazine-derived herbicides. These predictions can help guide the design of new compounds.

Quantum mechanical molecular dynamics simulations, often within the DFT framework, can be used to study the decomposition and chemisorption of triazine-based molecules on surfaces.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop predictive models that correlate the structural features of this compound derivatives with their biological activities or other properties. This approach involves quantifying molecular structures using various descriptors and then establishing a mathematical relationship between these descriptors and the observed activity. QSAR models can provide insights into the structural requirements for desired properties and guide the design of new compounds with enhanced characteristics.

QSAR models have been developed for various triazine derivatives to predict activities in terms of log 1/C, using quantum chemical and energy descriptors such as heat of formation, steric energy, total energy, HOMO energy, LUMO energy, absolute hardness, and electronegativity. jocpr.com Studies have shown that descriptors like heat of formation, steric energy, and total energy alone or in combination can produce reliable QSAR models. jocpr.com

QSAR studies on triazine derivatives have also been applied to predict toxicity and analyze binding with antibodies. researchgate.net Furthermore, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been used to study triazine derivatives as inhibitors of targets like human D-amino acid oxidase (h-DAAO) and tubulin. rsc.orgrsc.orgnih.gov These studies aim to understand the relationship between molecular structure and inhibitory activity. rsc.orgrsc.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields. In CoMFA, aligned molecules are placed in a 3D grid, and interaction energies with a probe atom are calculated at each grid point. These interaction energies serve as descriptors in a subsequent statistical analysis, typically Partial Least Squares (PLS), to build a predictive model.

CoMFA has been applied to triazine derivatives to study their anticoccidial potencies. nih.gov This analysis has provided a quantitative description of the major steric and electrostatic field effects influencing potency. nih.gov CoMFA models have also been developed for triazine derivatives to study their multidrug resistance (MDR) reversing activity, indicating the importance of electrostatic and hydrophobic fields. tandfonline.comtandfonline.comnih.gov In studies of h-DAAO inhibitors based on a triazine scaffold, CoMFA models have demonstrated good predictability and stability. rsc.orgrsc.org CoMFA has also been used in the study of triazine morpholino derivatives as mTOR inhibitors, yielding models with good statistical parameters. nih.gov Additionally, CoMFA has been employed in 3D-QSAR studies of 1,3,5-triazine (B166579) derivatives as anticancer agents. ekb.eg

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that extends CoMFA by using Gaussian-type functions to evaluate molecular similarity based on steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. This approach avoids singularities at atomic positions and does not require arbitrary cutoff values like CoMFA. tandfonline.com

CoMSIA has been applied alongside CoMFA in the study of various triazine derivatives. For anticoccidial triazines, CoMSIA models have shown good predictability. asianpubs.org In the investigation of MDR reversing activity of triazine derivatives, CoMSIA models, similar to CoMFA, highlighted the dominant role of electrostatic and hydrophobic fields. tandfonline.comtandfonline.comnih.gov CoMSIA models for h-DAAO inhibitors based on a triazine scaffold have also shown good predictability and stability. rsc.orgrsc.org Studies on triazine morpholino derivatives as mTOR inhibitors have also utilized CoMSIA, providing insights through contour maps. nih.gov CoMSIA has also been used in 3D-QSAR studies of 1,3,5-triazine derivatives as anticancer agents. ekb.eg Some studies suggest that CoMSIA contour plots can offer an easier interpretation of the structural regions responsible for activity differences compared to CoMFA. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules based on physical laws, MD can provide insights into conformational changes, interactions, and dynamic properties of this compound compounds in various environments, such as in solution or within a protein binding site.

MD simulations have been employed to investigate the dynamic behavior and binding stability of s-triazine-based inhibitors with biological targets like MMP-10. ekb.eg These simulations can predict how atoms move over time and capture various biomolecular processes. ekb.eg MD simulations have also been used in conjunction with docking studies to explore the interactions between triazine derivatives and proteins, identifying key residues involved in binding and the role of hydrogen bonds and hydrophobic interactions in complex stability. rsc.orgrsc.org

For energetic triazine derivatives like hexahydro-1,3,5-trinitro-1,3,5-s-triazine (α-RDX), MD simulations have been used to investigate melting mechanisms and phase transitions. aip.org Reactive molecular dynamics simulations using force fields like ReaxFF have been applied to study the decomposition processes of energetic triazines under high temperatures and pressure, revealing initial decomposition pathways and the influence of temperature and pressure on decomposition speed. nih.gov MD simulations have also been used to study the decomposition and chemisorption of energetic triazines on surfaces. researchgate.net Furthermore, MD simulations have been applied to study the structural properties and thermal decomposition of other energetic triazine derivatives like 2,4,6-trinitro-1,3,5-triazine (TNTA). mdpi.com

Monte Carlo Simulations

Prediction of Energetic Properties (e.g., Heats of Formation)

Computational methods, particularly density functional theory (DFT), are widely used to predict the energetic properties of this compound derivatives, especially those considered as high energy materials (HEMs). The heat of formation (HOF) is a key property indicating the energy content of HEMs, and computational methods offer a practical way to estimate it when experimental measurement is difficult. semanticscholar.orgresearchgate.net

DFT calculations have been used to predict the heats of formation and other energetic properties of s-triazine derivatives substituted with groups like -NO₂, -NH₂, and -N₃. semanticscholar.orgresearchgate.net Studies have shown that -N₃ derivatives can exhibit very high heats of formation. semanticscholar.orgresearchgate.net The isodesmic reaction approach is frequently employed for the calculation of HOFs of designed compounds. semanticscholar.orgresearchgate.netresearchgate.net Computational studies have also explored the impact of different substituents and nitrogen-rich molecular skeletons on the HOF of triazine derivatives. semanticscholar.orgresearchgate.net

The prediction of heats of formation is crucial for assessing the performance of energetic materials, as it is used in equations like the Kamlet-Jacobs equations to estimate detonation velocity and pressure. figshare.combohrium.com Computational screening of nitrogen-rich energetic salts based on substituted triazine has also involved predicting HOFs using DFT methods and Born-Haber cycles. figshare.comuc.edu Studies have shown that certain structural units and combinations of cations and anions can be effective in increasing the HOFs of triazine-based energetic compounds and salts. figshare.com

Table 1 summarizes some predicted heats of formation for selected triazine derivatives.

| Compound Type | Substituents/Features | Predicted Heat of Formation (kJ/mol) | Reference |

| s-Triazine derivatives | -N₃ substituted azoles | Very high | semanticscholar.orgresearchgate.net |

| s-Triazine derivatives | -NO₂ substituted azoles | Lower than -N₃, higher than -NH₂ | semanticscholar.orgresearchgate.net |

| s-Triazine derivatives | -NH₂ substituted azoles | Lower than -NO₂ and -N₃ | semanticscholar.orgresearchgate.net |

| Triazine-based ionic and nonionic compounds | -N₃ group, triazole, tetrazole | Effective in increasing HOFs | figshare.com |

| Bridged bis triazolo-triazine framework compounds | Various bridges and explosophores | 1035.4 to 2851.4 | researchgate.net |

| 2,4,6-trinitro-1,3,5-triazine (TNTA) | Gaseous | ~452.3 kJ/mol (108 kcal/mol) | rsc.orgacs.org |

| 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) | Heat of reaction | ~4335 kJ/kg (1036 kcal/kg) | rsc.org |

| 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO₃N) | Heat of reaction | ~5908 kJ/kg (1412 kcal/kg) | rsc.org |

Analysis of Bond Dissociation Energies

Analysis of Bond Dissociation Energies (BDEs) using computational methods is crucial for evaluating the thermal stability and decomposition mechanisms of this compound compounds, particularly energetic materials. A lower BDE for a specific bond generally indicates that the bond is weaker and more likely to break during pyrolysis, affecting the compound's stability. semanticscholar.orgresearchgate.net

DFT methods are commonly used to calculate BDEs. semanticscholar.orgresearchgate.netmdpi.com The BDE is typically defined as the enthalpy change of a homolytic bond dissociation reaction. mdpi.com Studies on s-triazine derivatives have analyzed the BDEs of bonds like C-NO₂, C-NH₂, and C-N₃ to assess their thermal stability. semanticscholar.orgresearchgate.net The analysis of BDEs for C-NO₂, C-NH₂, and C-N₃ bonds in s-triazine derivatives indicates that substitutions with -N₃ and -NH₂ groups can enhance thermal stability. semanticscholar.orgresearchgate.net

Computational studies have also investigated the BDEs of triazine-phosphonate derivatives to understand their thermal degradation mechanism as flame retardants. mdpi.comnih.gov These studies help suggest which bonds are likely to break first upon heating. mdpi.com For energetic compounds based on a bis triazolo-triazine framework, BDE values have been utilized to determine stability and sensitivity. bohrium.com BDE calculations are also used in the study of this compound-bridged energetic materials. rsc.org

Table 2 shows some calculated bond dissociation energies for specific bonds in triazine derivatives.

| Compound Type | Bond Analyzed | Calculated BDE (kJ/mol) | Reference |

| s-Triazine derivatives | C-NO₂ | Varies by substituent | semanticscholar.orgresearchgate.net |

| s-Triazine derivatives | C-NH₂ | Varies by substituent | semanticscholar.orgresearchgate.net |

| s-Triazine derivatives | C-N₃ | Varies by substituent | semanticscholar.orgresearchgate.net |

| Triazine-phosphonate derivatives | C-Cl | Similar values in TPN1 and TPN3 | mdpi.com |

| Triazine-phosphonate derivatives | Various bonds | Presented in study | mdpi.com |

Computational analysis of BDEs provides valuable insights into the weakest links within a molecule, which are often the initiation sites for thermal decomposition.

Computational Modeling for Structure-Property Relationships

Computational modeling, including methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), is extensively used to explore the relationship between the chemical structure of this compound derivatives and their resulting properties. jusst.orgsemanticscholar.orgjocpr.commdpi.comnih.govresearchgate.netnih.govacs.orgresearchgate.netdntb.gov.uabeilstein-journals.org These studies aim to identify key structural features that influence specific properties, guiding the rational design of new compounds with desired characteristics.

DFT calculations are often employed to optimize molecular geometries, calculate electronic structures, and predict various properties such as heats of formation, densities, and spectroscopic parameters. semanticscholar.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netbohrium.comacs.org For instance, DFT has been used to study the structure-property relationships of s-triazine derivatives as energetic materials, examining the impact of different substituents like nitro (-NO₂), amino (-NH₂), and azido (B1232118) (-N₃) groups on properties such as heat of formation, density, and thermal stability. semanticscholar.orgresearchgate.netbohrium.com These studies have shown that the type and position of substituents significantly influence the energetic performance and stability of triazine derivatives. semanticscholar.orgresearchgate.net

QSAR and QSPR modeling correlate molecular descriptors (numerical representations of chemical structures) with experimental activities or properties. jusst.orgjocpr.commdpi.comnih.govresearchgate.netnih.govresearchgate.netacs.org By building statistical models, researchers can predict the properties of new, untested triazine compounds. For example, QSAR models have been developed to predict the toxicity of triazine herbicides based on their molecular properties calculated using quantum mechanical methods. mdpi.comresearchgate.net These models have demonstrated good predictive accuracy, indicating that the toxicity of these compounds is structure-dependent. mdpi.com Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the spatial requirements for activity by analyzing the steric and electrostatic fields around the molecules. jusst.orgrsc.org

Computational studies have also investigated the spectroscopic properties of triazine derivatives. Time-dependent DFT (TD-DFT) calculations, for instance, have been used to predict the UV absorption properties of 1,3,5-triazines, showing good agreement with experimental data and aiding in the design of new ultraviolet absorbers. nih.govresearchgate.net

Molecular dynamics (MD) simulations are used to study the dynamic behavior of triazine molecules and their interactions over time. rsc.orgacs.orgaip.orgresearchgate.netacs.orgnih.gov These simulations can provide insights into conformational changes, molecular interactions, and the stability of triazine-containing systems. For example, MD simulations have been used to investigate the folding of triazine-based sequence-defined polymers, revealing the role of hydrogen bonding and π-π interactions in the formation of nanorod structures. acs.org

Detailed research findings from computational modeling studies highlight the influence of specific structural modifications on the properties of triazenes. For instance, in the study of s-triazine derivatives as energetic materials, the introduction of a nitro group was found to increase density compared to amino and azido groups. semanticscholar.orgresearchgate.net The order of increasing density was observed as -NH₂ < -N₃ < -NO₂. semanticscholar.org

Data from QSAR studies can be presented in tables showing the correlation between calculated molecular descriptors and experimental activities. While specific numerical data for a comprehensive table across various studies is difficult to consolidate due to diverse datasets and methodologies, the general finding is that properties like heat of formation, steric energy, total energy, and LUMO energy are significant descriptors for predicting the activity of triazine derivatives in QSAR models. jocpr.com

Docking Studies (Ligand-Biomacromolecule Interactions)

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a this compound derivative) when bound to a receptor (a biomacromolecule like a protein or DNA). mdpi.comacs.orgrsc.orgjocpr.comnih.govresearchgate.netugm.ac.idnih.govnih.govresearchgate.netmui.ac.irrsc.orgnih.govnih.govresearchgate.netajrconline.org These studies are crucial for understanding the molecular basis of interactions between this compound compounds and biological targets, which is essential in drug discovery and development.

Docking simulations predict the binding affinity between the ligand and the receptor, often expressed as a docking score or binding energy. rsc.orgjocpr.comugm.ac.idnih.govmui.ac.irrsc.org Lower (more negative) docking scores generally indicate stronger binding affinity. These studies can identify key amino acid residues in the binding site that interact with the this compound ligand through various forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. acs.orgrsc.orgnih.govrsc.org

This compound derivatives have been investigated for their potential interactions with various biomacromolecules using docking studies. Examples include docking studies of triazine analogues as inhibitors of p38 MAP kinase, a protein involved in inflammatory responses. jocpr.com These studies have explored the binding modes and calculated binding energies to understand how different substitutions on the triazine scaffold affect their interaction with the kinase. jocpr.com Another area of research involves docking studies of triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a potential target for treating schizophrenia. rsc.org Docking and molecular dynamics simulations in this context have identified key residues involved in the interaction and the role of hydrogen bonds and hydrophobic interactions in stabilizing the complex. rsc.org

Docking studies have also been applied to investigate the interaction of triazine compounds with DNA. rsc.orgnih.gov For instance, studies on triazine-isatin hybrids have used docking to support experimental findings on DNA binding, highlighting the importance of hydrophobic and hydrogen bonding interactions within the DNA grooves. rsc.org

The results of docking studies can be presented in tables showing the docking scores and the types of interactions observed between the ligand and the receptor.

| Compound | Target Biomacromolecule | Docking Score (kcal/mol) | Key Interactions | Reference |